![molecular formula C10H20N4O B565861 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one CAS No. 220182-11-6](/img/no-structure.png)
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one” is a chemical compound with the molecular formula C10H20N4O . It is an impurity of Gadobutrol, a nonionic, paramagnetic contrast agent developed for tissue contrast enhancement in magnetic resonance imaging (MRI) .
Synthesis Analysis
The compound can be synthesized starting from compound of formula (II), 2α,4α,6α,8α-decahydro-teatraazacyclopent [fg]acenap hthylene . This compound can be converted to 1,4,7,10-tetraazacyclododecane (commonly named Cyclen) according to a specific scheme .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H20N4O . The average mass is 212.292 Da and the monoisotopic mass is 212.163712 Da .Chemical Reactions Analysis
This compound is an intermediate in the synthesis of Gadoteridol (G125900), an MRI contrast chelating agent .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 395.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.5±3.0 kJ/mol and a flash point of 192.7±27.9 °C .Scientific Research Applications
MRI Contrast Agent Synthesis
“1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one” is a key intermediate in the synthesis of Gadoteridol , a gadolinium-based MRI contrast agent . Gadoteridol enhances the quality of MRI images by altering the magnetic properties of water molecules in the body, providing clearer images of tissues and organs.
Preparation of Tetraazamacrocycles
This compound is utilized in the preparation of tetraazamacrocycles . These macrocyclic structures are significant due to their ability to complex with various metal ions, which is valuable in medicinal chemistry for drug design and development.
Research on Nonionic Paramagnetic Contrast Agents
As an impurity of Gadobutrol, another nonionic, paramagnetic contrast agent, this compound contributes to the research and development of new contrast agents that are less likely to cause allergic reactions .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the Gadoteridol , an MRI contrast chelating agent . This compound acts as an intermediate in the synthesis of Gadoteridol .
Mode of Action
The exact mode of action of 1,4,7,10-Tetraazabicyclo[82Given its role as an intermediate in the synthesis of gadoteridol, it can be inferred that it contributes to the formation of this mri contrast agent .
Biochemical Pathways
The specific biochemical pathways affected by 1,4,7,10-Tetraazabicyclo[82As an intermediate in the synthesis of gadoteridol, it likely plays a role in the biochemical pathways related to mri contrast enhancement .
Result of Action
The result of the action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the synthesis of Gadoteridol, an MRI contrast chelating agent . This suggests that the compound contributes to the enhancement of tissue contrast in MRI scans .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves the introduction of four nitrogen atoms into a bicyclic structure, followed by the formation of a ketone functional group.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidineacetic acid", "1,2-diaminocyclohexane", "Methanol", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The first step involves the reaction of 2,5-dioxo-1-pyrrolidineacetic acid with 1,2-diaminocyclohexane in methanol to form a bicyclic intermediate.", "This intermediate is then reduced using hydrogen gas and palladium on carbon catalyst to introduce two nitrogen atoms and form a secondary amine.", "The secondary amine is then reacted with sodium hydroxide to form a tertiary amine.", "Finally, the tertiary amine is oxidized using a suitable oxidizing agent to form the desired ketone functional group, resulting in the formation of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one." ] } | |
CAS RN |
220182-11-6 |
Product Name |
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one |
Molecular Formula |
C10H20N4O |
Molecular Weight |
212.297 |
IUPAC Name |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |
InChI |
InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |
InChI Key |
ASZOLYZWJGOQDY-UHFFFAOYSA-N |
SMILES |
C1CNCCN2CCN(CCN1)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.